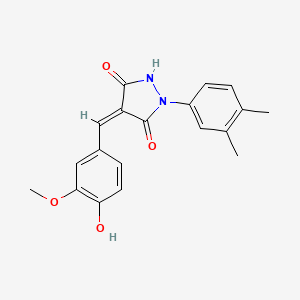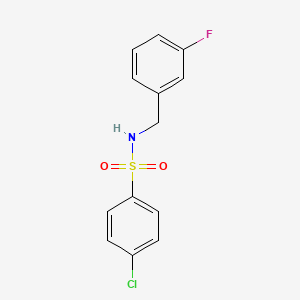
1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is also known as dimethylphenylpyrazolidinedione (DPPD) and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DPPD involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. DPPD also inhibits the expression of pro-inflammatory cytokines and mediators, thus reducing inflammation.
Biochemical and Physiological Effects:
DPPD has been found to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. DPPD also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and mediators. It has been found to have antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
DPPD has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under different conditions. However, DPPD has some limitations, such as low solubility in water and low bioavailability.
Future Directions
There are several future directions for the research on DPPD. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of DPPD in inhibiting the growth of different types of cancer cells. Another potential application is in the treatment of inflammatory diseases. Further studies are needed to determine the effectiveness of DPPD in reducing inflammation and its potential side effects. Additionally, the development of DPPD derivatives with improved solubility and bioavailability could enhance its potential therapeutic applications.
In conclusion, 1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits antioxidant, anti-inflammatory, and antitumor properties and has several advantages for lab experiments. Further research is needed to determine its potential applications in the treatment of cancer and inflammatory diseases, as well as the development of DPPD derivatives with improved properties.
Synthesis Methods
The synthesis of DPPD involves the reaction of 3,4-dimethylphenylhydrazine with 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2,4-pentanedione to yield 1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione.
Scientific Research Applications
DPPD has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor properties. Several studies have shown that DPPD can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-4-6-14(8-12(11)2)21-19(24)15(18(23)20-21)9-13-5-7-16(22)17(10-13)25-3/h4-10,22H,1-3H3,(H,20,23)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRLZYOSNSSFMN-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5174582.png)
![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5174584.png)
![N-[2-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]cyclohexanamine](/img/structure/B5174590.png)
![N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5174595.png)
![N-(2-cyanophenyl)-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5174601.png)
![N-(3'-chloro-3-biphenylyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5174611.png)
![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174616.png)

![N-(2-methoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}acetamide](/img/structure/B5174630.png)
![N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5174637.png)
![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5174644.png)
![1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5174649.png)
![N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5174653.png)